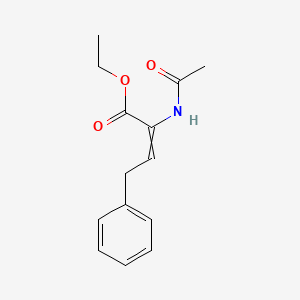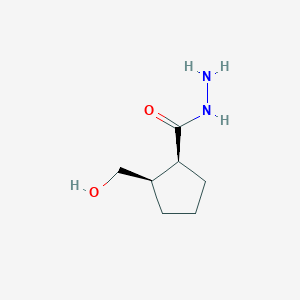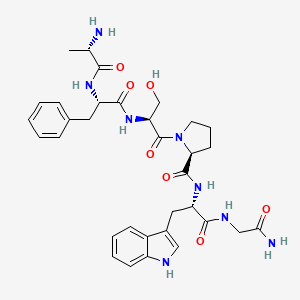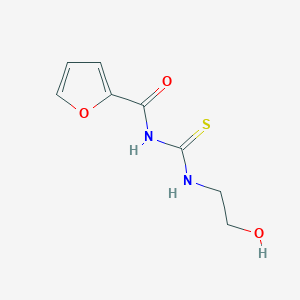![molecular formula C12H9NS B14242093 2-[(Prop-2-yn-1-yl)sulfanyl]quinoline CAS No. 397330-62-0](/img/structure/B14242093.png)
2-[(Prop-2-yn-1-yl)sulfanyl]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Prop-2-yn-1-yl)sulfanyl]quinoline is a heterocyclic aromatic compound that features a quinoline core substituted with a prop-2-yn-1-yl sulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Prop-2-yn-1-yl)sulfanyl]quinoline typically involves the reaction of quinoline derivatives with prop-2-yn-1-yl sulfanyl reagents. One common method includes the use of molecular iodine (I2) to facilitate iodocyclization, resulting in good yields of the desired quinoline derivative . Another approach involves the use of main group metal Lewis acids, such as stannic chloride or indium (III) chloride, to catalyze the cyclization of N-propargyl aniline derivatives .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that utilize readily available starting materials and efficient catalytic systems. The use of eco-friendly and reusable catalysts, as well as solvent-free reaction conditions, can enhance the sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(Prop-2-yn-1-yl)sulfanyl]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various functionalized quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(Prop-2-yn-1-yl)sulfanyl]quinoline has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as an anticancer, anti-inflammatory, and antimalarial agent.
Industry: Utilized in the development of materials with unique optical and electronic properties
Wirkmechanismus
The mechanism of action of 2-[(Prop-2-yn-1-yl)sulfanyl]quinoline involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and affecting cellular processes. For example, it may inhibit specific enzymes involved in microbial growth, leading to its antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoxalines: Similar in structure but contain a different nitrogen arrangement.
Quinolin-8-amines: Isomerically related and valuable in organic synthesis.
Indole derivatives: Share a similar aromatic core but differ in the heterocyclic ring structure.
Uniqueness
2-[(Prop-2-yn-1-yl)sulfanyl]quinoline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its prop-2-yn-1-yl sulfanyl group allows for unique interactions with molecular targets, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
397330-62-0 |
|---|---|
Molekularformel |
C12H9NS |
Molekulargewicht |
199.27 g/mol |
IUPAC-Name |
2-prop-2-ynylsulfanylquinoline |
InChI |
InChI=1S/C12H9NS/c1-2-9-14-12-8-7-10-5-3-4-6-11(10)13-12/h1,3-8H,9H2 |
InChI-Schlüssel |
UMZDVSAMHXQPOL-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCSC1=NC2=CC=CC=C2C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[3-(Octyloxy)-3-oxopropyl]disulfanyl}propanoic acid](/img/structure/B14242011.png)




![N-{3-[(4-Oxo-3,4-dihydrophthalazin-1-yl)methyl]phenyl}propanamide](/img/structure/B14242033.png)
![N-[4-Hydroxy-3,5-bis(hydroxymethyl)phenyl]formamide](/img/structure/B14242055.png)
![Spiro[bicyclo[4.1.0]hepta-2,4-diene-7,2'-[1,3]dioxolane]](/img/structure/B14242070.png)
![Ethanol, 2-[[5-(phenylethynyl)-4-pyrimidinyl]amino]-](/img/structure/B14242075.png)
![2-[4-(1-Methylbenzimidazol-2-yl)-1,4-dihydroquinolin-3-yl]quinoline](/img/structure/B14242078.png)



![1(2H)-Naphthalenone, 2-[(3-bromophenyl)methylene]-3,4-dihydro-](/img/structure/B14242095.png)
